Methyl 3-(benzyloxy)-5-fluoro-4-methoxybenzoate
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Overview
Description
Methyl 3-(benzyloxy)-5-fluoro-4-methoxybenzoate is an organic compound with the molecular formula C16H15FO4. This compound is a derivative of benzoic acid and features a fluorine atom, a methoxy group, and a phenylmethyl ether group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzyloxy)-5-fluoro-4-methoxybenzoate typically involves the esterification of 3-fluoro-4-(methyloxy)-5-[(phenylmethyl)oxy]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzyloxy)-5-fluoro-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-(methyloxy)-5-[(phenylmethyl)oxy]benzoic acid.
Reduction: Formation of 3-fluoro-4-(methyloxy)-5-[(phenylmethyl)oxy]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(benzyloxy)-5-fluoro-4-methoxybenzoate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(benzyloxy)-5-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets. The fluorine atom and methoxy groups contribute to its reactivity and binding affinity with enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoro-4-methoxybenzoate: Similar structure but lacks the phenylmethyl ether group.
Methyl 4-fluoro-3-methoxybenzoate: Similar structure with different positioning of the fluorine and methoxy groups.
Methyl 3-fluoro-4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
Methyl 3-(benzyloxy)-5-fluoro-4-methoxybenzoate is unique due to the presence of the phenylmethyl ether group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications and synthetic pathways.
Properties
Molecular Formula |
C16H15FO4 |
---|---|
Molecular Weight |
290.29 g/mol |
IUPAC Name |
methyl 3-fluoro-4-methoxy-5-phenylmethoxybenzoate |
InChI |
InChI=1S/C16H15FO4/c1-19-15-13(17)8-12(16(18)20-2)9-14(15)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
InChI Key |
XTNYGIQYUUTCEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)C(=O)OC)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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